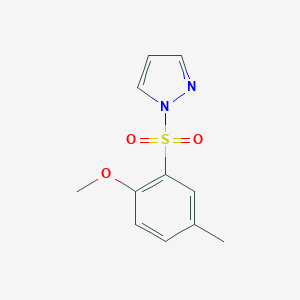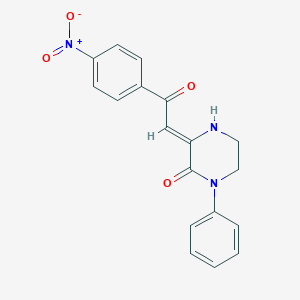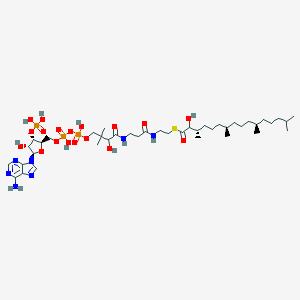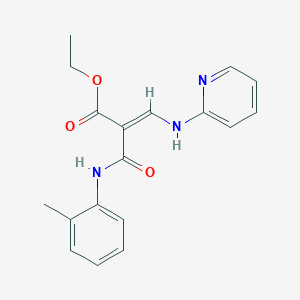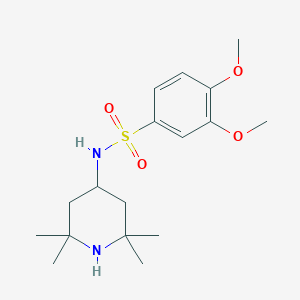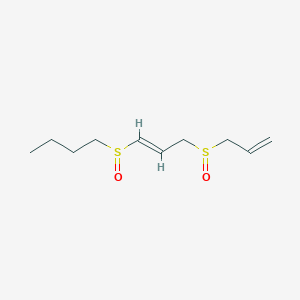
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane, also known as allicin, is a sulfur-containing compound found in garlic. It has been widely studied for its potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects. In
作用機序
The mechanism of action of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the modulation of various signaling pathways. Allicin has been shown to induce the production of ROS, which can lead to oxidative stress and cell death in bacteria and cancer cells. Allicin has also been shown to modulate signaling pathways involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
Allicin has been shown to have a wide range of biochemical and physiological effects. In microbiology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to disrupt bacterial cell membranes and inhibit the growth of fungi and viruses. In oncology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In cardiovascular health, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease.
実験室実験の利点と制限
One advantage of using 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in lab experiments is its wide range of potential therapeutic properties. Allicin has been shown to have antimicrobial, anti-cancer, and anti-inflammatory effects, which makes it a promising candidate for various fields of research. However, one limitation of using 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in lab experiments is its instability. Allicin is a highly reactive compound that can easily degrade or oxidize, which may affect the accuracy of experimental results.
将来の方向性
There are several future directions for 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane research. One direction is to explore the potential of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane as an alternative to conventional antibiotics. Due to the rise of antibiotic-resistant bacteria, there is a growing need for new antimicrobial agents. Allicin has been shown to have antimicrobial effects against a wide range of bacteria, fungi, and viruses, which makes it a promising candidate for further research. Another direction is to explore the potential of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in cancer therapy. Allicin has been shown to induce apoptosis and inhibit angiogenesis in cancer cells, which makes it a potential candidate for cancer treatment. Finally, another direction is to explore the potential of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in cardiovascular health. Allicin has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease. Further research is needed to fully understand the potential therapeutic properties of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane and its mechanisms of action.
合成法
Allicin is synthesized from alliin, a sulfur-containing amino acid found in garlic. When garlic is crushed or chopped, an enzyme called alliinase converts alliin into 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane. The synthesis of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane can also be achieved through chemical methods, such as oxidation of diallyl disulfide or reaction of allyl mercaptan with hydrogen peroxide.
科学的研究の応用
Allicin has been studied for its potential therapeutic properties in various fields of research, including microbiology, oncology, and cardiovascular health. In microbiology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to have antimicrobial effects against a wide range of bacteria, fungi, and viruses. In oncology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been studied for its potential anti-cancer properties, including induction of apoptosis and inhibition of angiogenesis. In cardiovascular health, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease.
特性
CAS番号 |
169132-65-4 |
|---|---|
製品名 |
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane |
分子式 |
C10H18O2S2 |
分子量 |
234.4 g/mol |
IUPAC名 |
1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylbutane |
InChI |
InChI=1S/C10H18O2S2/c1-3-5-8-14(12)10-6-9-13(11)7-4-2/h4,6,10H,2-3,5,7-9H2,1H3/b10-6+ |
InChIキー |
LGWMIVLKSODPMA-UXBLZVDNSA-N |
異性体SMILES |
CCCCS(=O)/C=C/CS(=O)CC=C |
SMILES |
CCCCS(=O)C=CCS(=O)CC=C |
正規SMILES |
CCCCS(=O)C=CCS(=O)CC=C |
同義語 |
1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylbutane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



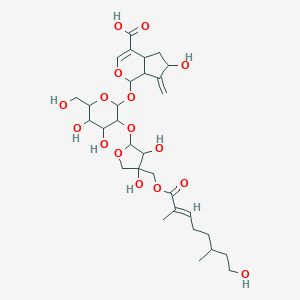
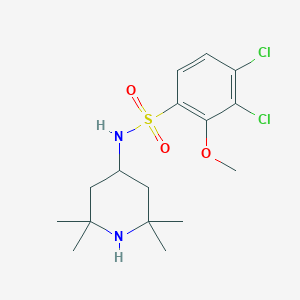
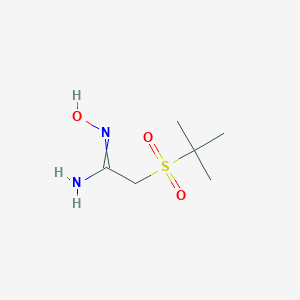
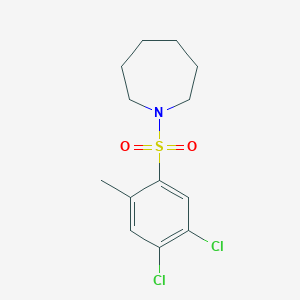
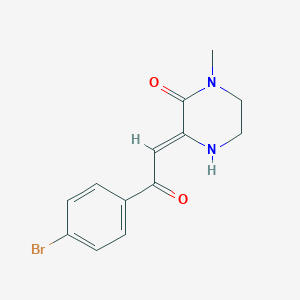
![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)
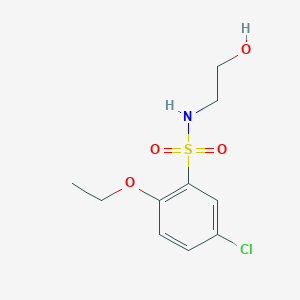
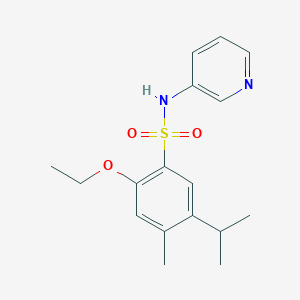
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
